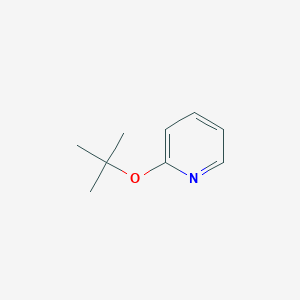

2-(tert-Butoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMMIUODXRECHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83766-88-5 | |

| Record name | 2-tert-Butoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(tert-Butoxy)pyridine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic use of functionalized heterocyclic compounds is paramount to the successful development of novel therapeutic agents. Among these, pyridine derivatives hold a place of distinction due to their prevalence in a vast array of biologically active molecules. This guide provides a comprehensive technical overview of 2-(tert-Butoxy)pyridine, a versatile building block whose unique physical and chemical properties make it a valuable tool for researchers and drug development professionals. We will delve into its core characteristics, reactivity, and applications, offering expert insights grounded in established scientific principles.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is the bedrock of its effective application in a laboratory setting. These properties dictate choices regarding reaction solvents, purification methods, and storage conditions.

Key Physical Constants

This compound is a colorless to light yellow liquid under standard conditions.[1] Its key physical properties are summarized in the table below:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Boiling Point | 88 °C at 100 mmHg | [1] |

| Density | Not available | |

| Refractive Index | Not available |

Solubility Profile

The solubility of this compound is a critical consideration for its use in various reaction media.

-

Soluble: Due to its organic nature, it is readily soluble in a wide range of common organic solvents, including but not limited to, tetrahydrofuran (THF), diethyl ether, dichloromethane, and ethyl acetate.

-

Insoluble: It is immiscible with water.

Spectroscopic Data for Structural Elucidation and Quality Control

Spectroscopic analysis is indispensable for verifying the identity and purity of starting materials and reaction products. The following data provides a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of this compound.

¹H NMR (400 MHz, CDCl₃): [2]

-

δ 8.15 (ddd, J = 4.8, 2.0, 0.4 Hz, 1H)

-

δ 7.52 (ddd, J = 9.2, 6.8, 1.6 Hz, 1H)

-

δ 6.81 (ddd, J = 6.8, 5.2, 1.2 Hz, 1H)

-

δ 6.67 (dt, J = 8.4, 0.8 Hz, 1H)

-

δ 1.61 (s, 9H)

¹³C NMR (100 MHz, CDCl₃): [2]

-

δ 163.9

-

δ 146.5

-

δ 138.1

-

δ 116.2

-

δ 113.4

-

δ 79.4

-

δ 28.7 (3C)

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-O stretching (ether): ~1050-1250 cm⁻¹

Safe Handling and Storage Protocols

The safe handling of all chemical reagents is of utmost importance in a research environment.

Hazard Identification and Safety Precautions

This compound is a combustible liquid and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Storage

This compound should be stored in a tightly sealed container under an inert atmosphere at room temperature.

Chemical Reactivity and Synthetic Applications in Drug Development

The synthetic utility of this compound stems from the electronic nature of the pyridine ring and the steric and directing effects of the tert-butoxy group.

Directed Ortho-Metalation: A Gateway to Substituted Pyridines

A key reaction of this compound is its directed ortho-metalation. The tert-butoxy group acts as a directing group, facilitating the deprotonation of the adjacent C-3 position by a strong base, typically an organolithium reagent. This generates a powerful nucleophile that can react with a variety of electrophiles to introduce functionality at the 3-position of the pyridine ring.

Caption: Reaction scheme for the directed ortho-metalation of this compound.

Experimental Protocol: General Procedure for Directed Ortho-Metalation

Caution: Organolithium reagents are pyrophoric and moisture-sensitive. This procedure must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper safety precautions.

-

Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.

-

Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Application as a Tert-Butylating Agent

This compound serves as a practical and mild reagent for the tert-butylation of carboxylic acids.[4] This is a valuable transformation in drug development for the synthesis of tert-butyl esters, which can act as protecting groups or modulate the pharmacokinetic properties of a drug candidate. The reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate.[4] This method avoids the use of harsh acidic conditions or hazardous reagents like isobutylene.[4]

Caption: General scheme for the tert-butylation of carboxylic acids using this compound.

Role in Medicinal Chemistry

While a direct synthesis of a marketed drug using this compound was not identified in the surveyed literature, its utility is evident from its role as a versatile intermediate. The pyridine scaffold is a common motif in a multitude of FDA-approved drugs. The ability to functionalize the pyridine ring at specific positions, as facilitated by the tert-butoxy group in ortho-metalation reactions, is a powerful strategy in the synthesis of complex drug molecules. Furthermore, the ability to introduce tert-butyl esters under mild conditions is a valuable tool for protecting carboxylic acid functionalities during multi-step syntheses of active pharmaceutical ingredients.

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis, particularly in the context of drug discovery and development. Its well-defined physical and spectroscopic properties, coupled with its predictable reactivity in directed ortho-metalation and tert-butylation reactions, provide chemists with a powerful tool for the construction and modification of complex molecules. A commitment to safe handling and storage practices is essential for its use in the laboratory. This guide has provided a comprehensive overview of the key technical aspects of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

References

2-(tert-Butoxy)pyridine CAS number 83766-88-5

An In-depth Technical Guide to 2-(tert-Butoxy)pyridine: Synthesis, Reactivity, and Applications in Modern Chemistry

Introduction

This compound (CAS No. 83766-88-5) has emerged as a versatile and highly valuable building block in contemporary organic synthesis. As a substituted pyridine, it belongs to a class of heterocyclic compounds that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of a bulky tert-butoxy ether group at the 2-position of the pyridine ring imparts a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, key reactivity patterns—most notably its role in directed ortho-metalation and as a tert-butylating agent—and its strategic application in the construction of complex molecular architectures.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 83766-88-5 | [3] |

| Molecular Formula | C₉H₁₃NO | [3][4] |

| Molecular Weight | 151.21 g/mol | [3][4] |

| Physical Form | Clear liquid | [2][5] |

| Boiling Point | 88 °C at 100 mmHg | [2][6] |

| Density | ~0.967 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.4840 to 1.4880 | [2][5] |

| pKa | 4.25 ± 0.12 (Predicted) | [2][5] |

| InChI Key | IVMMIUODXRECHX-UHFFFAOYSA-N |

Synthesis of this compound

The most common and reliable synthesis of this compound involves a nucleophilic aromatic substitution (SNAᵣ) reaction. This method utilizes an inexpensive and readily available starting material, 2-chloropyridine, and a strong, sterically hindered base, potassium tert-butoxide.

The causality behind this choice of reagents is critical. Potassium tert-butoxide serves as both the nucleophile (providing the tert-butoxy group) and a strong base. The reaction is typically performed in a non-polar solvent like toluene. To overcome the low solubility of the potassium salt and accelerate the reaction, a phase-transfer catalyst such as 18-crown-6 is often employed.[6] The crown ether effectively sequesters the potassium cation, liberating a more "naked" and highly reactive tert-butoxide anion, which can then efficiently attack the electron-deficient carbon at the 2-position of the pyridine ring.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-chloropyridine (5 g, 44.04 mmol) in toluene (100 mL), add potassium tert-butoxide (9.88 g, 88.07 mmol) and 18-crown-6 (0.58 g, 2.20 mmol).[6]

-

Heating: The reaction mixture is heated to reflux at 110 °C and stirred vigorously for approximately 15 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate (200 mL). The organic solution is then washed sequentially with water (150 mL) and saturated brine (150 mL) to remove unreacted potassium tert-butoxide and the crown ether.[6]

-

Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (gradient elution with ethyl acetate/hexane) to yield pure this compound as a colorless oil.[6]

-

Characterization: The product structure is confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]

Key Reactivity and Strategic Applications

The synthetic utility of this compound stems from the unique influence of the tert-butoxy group on the reactivity of the pyridine ring.

Directed ortho-Metalation (DoM)

A cornerstone of its application is its function as an excellent directed metalation group (DMG).[7] The oxygen atom of the ether, being a Lewis base, can coordinate to a Lewis acidic organolithium base (e.g., n-BuLi, s-BuLi).[7][8][9] This coordination pre-positions the base in close proximity to the C3 proton (ortho to the ether), dramatically increasing its acidity and facilitating regioselective deprotonation. This process generates a 3-lithiated pyridine species in situ, which can then be quenched with a wide variety of electrophiles to introduce functionality exclusively at the 3-position.

This method provides a powerful and predictable way to synthesize 2,3-disubstituted pyridines, overcoming the regioselectivity challenges often encountered with standard electrophilic aromatic substitution reactions on pyridine rings.[10]

Application in Suzuki-Miyaura Cross-Coupling

While this compound itself is not a direct partner in standard cross-coupling, its role as a DoM precursor is instrumental. The 3-lithiated intermediate generated via DoM can be converted into a more stable organometallic reagent suitable for transition-metal-catalyzed reactions, such as an organoborane (via reaction with a borate ester) or an organostannane.

This two-step sequence (DoM followed by transmetalation) provides access to 2-(tert-butoxy)pyridin-3-ylboronic esters, which are versatile nucleophiles in Suzuki-Miyaura cross-coupling reactions.[11] This powerful C-C bond-forming reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position, a critical transformation for building the complex scaffolds required in drug discovery.[12][13][14]

Mild and Practical tert-Butylation Reagent

Beyond its role in C-H functionalization, this compound serves as an efficient reagent for the protection of carboxylic acids as tert-butyl esters.[15] When activated with a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), it acts as a practical tert-butyl cation equivalent.

This method offers significant advantages over traditional esterification protocols that often require harsh acids (e.g., H₂SO₄) or the use of hazardous, flammable gases like isobutylene.[15] The reaction proceeds under mild conditions, is fast, and provides high yields for a wide range of substrates, including those with sensitive functional groups. This makes it a highly valuable tool for protecting group strategies in multi-step synthesis.[15]

Detailed Experimental Protocol: tert-Butyl Ester Formation

-

Setup: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., dichloromethane).

-

Addition of Reagents: Add this compound (1.5 mmol) to the solution, followed by the slow addition of boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 mmol) at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Workup and Isolation: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude product can then be purified by column chromatography.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a well-sealed container under an inert atmosphere at room temperature.[2][5]

Conclusion

This compound is far more than a simple pyridine derivative; it is a sophisticated synthetic tool that provides chemists with predictable and high-yielding pathways for the functionalization of the pyridine core. Its ability to act as a robust directed ortho-metalation group unlocks access to 2,3-disubstituted pyridines, which are prevalent motifs in pharmacologically active compounds. Furthermore, its application as a mild tert-butylating agent adds another layer of utility. For researchers in drug discovery and synthetic chemistry, a thorough understanding of the reactivity and handling of this compound is essential for the efficient construction of novel and complex molecular targets.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 83766-88-5 [m.chemicalbook.com]

- 3. 83766-88-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound CAS#: 83766-88-5 [chemicalbook.com]

- 6. This compound | 83766-88-5 [chemicalbook.com]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. baranlab.org [baranlab.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. 2-tert-Butoxypyridine - Enamine [enamine.net]

2-(tert-Butoxy)pyridine molecular weight and formula

An In-depth Technical Guide to 2-(tert-Butoxy)pyridine: Synthesis, Characterization, and Application

Introduction

This compound, a substituted pyridine derivative, has emerged as a valuable reagent in modern organic synthesis. While the pyridine scaffold itself is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, specific derivatives like this compound offer unique functionalities that address common synthetic challenges.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis protocol, spectroscopic characterization, and its principal application as a mild tert-butylating agent for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

This compound, also known as tert-butyl 2-pyridinyl ether, is a colorless to slightly pale yellow oil at room temperature.[3][4] Its core properties are summarized in the table below, providing essential data for laboratory use and reaction planning.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [5][6][7] |

| Molecular Weight | 151.21 g/mol | [5][6][8] |

| CAS Number | 83766-88-5 | [6] |

| Appearance | Colorless to slightly pale yellow liquid | [4] |

| Boiling Point | 88°C / 100 mmHg | |

| Purity | Typically ≥95% | [4][5] |

| Storage Conditions | Inert atmosphere, room temperature | [5] |

| InChI Key | IVMMIUODXRECHX-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of this compound is commonly achieved via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. This method utilizes a strong base to generate the tert-butoxide nucleophile, which then displaces a halide from the pyridine ring.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for a successful synthesis.

-

Substrates : 2-Chloropyridine serves as the electrophilic partner. Potassium tert-butoxide is used as both the source of the tert-butoxy group and the strong base.

-

Catalyst : 18-crown-6 is employed as a phase-transfer catalyst. It effectively solvates the potassium cation (K⁺), liberating the tert-butoxide anion (t-BuO⁻) and significantly enhancing its nucleophilicity and solubility in the toluene solvent.

-

Solvent & Temperature : Toluene is a suitable high-boiling, non-polar aprotic solvent for this reaction. Refluxing at 110°C provides the necessary thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution on the electron-rich pyridine ring.

Detailed Synthesis and Purification Protocol

The following protocol, adapted from established procedures, outlines a reliable method for preparing and purifying this compound.[3]

Step 1: Reaction Setup

-

To a flask containing toluene (100 mL), add potassium tert-butoxide (9.88 g, 88.07 mmol) and 2-chloropyridine (5 g, 44.04 mmol).

-

Add the phase transfer catalyst, 18-crown-6 (0.58 g, 2.20 mmol).

-

Equip the flask with a reflux condenser and stir the mixture.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux at 110°C.

-

Maintain stirring and reflux for 15 hours.

Step 3: Workup and Extraction

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (200 mL).

-

Wash the organic layer sequentially with water (150 mL) and saturated brine (150 mL) to remove unreacted potassium tert-butoxide and other inorganic salts.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent by concentration under reduced pressure.

Step 4: Purification

-

Purify the resulting crude oil using silica gel column chromatography.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0:5 and progressing to 1:5 ethyl acetate/hexane).

-

Combine the fractions containing the pure product to yield this compound as a colorless oil (typical yield: ~54%).[3]

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. The following spectroscopic data are characteristic of this compound.[3]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.15 (ddd, J = 4.8, 2.0, 0.4 Hz, 1H, Pyridine-H6)

-

δ 7.52 (ddd, J = 9.2, 6.8, 1.6 Hz, 1H, Pyridine-H4)

-

δ 6.81 (ddd, J = 6.8, 5.2, 1.2 Hz, 1H, Pyridine-H5)

-

δ 6.67 (dt, J = 8.4, 0.8 Hz, 1H, Pyridine-H3)

-

δ 1.61 (s, 9H, tert-Butyl)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 163.9 (C2-O)

-

δ 146.5 (C6)

-

δ 138.1 (C4)

-

δ 116.2 (C5)

-

δ 113.4 (C3)

-

δ 79.4 (Quaternary C of tert-Butyl)

-

δ 28.7 (3C, CH₃ of tert-Butyl)

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

m/z calculated for C₉H₁₄NO [M+H]⁺: 152.1075

-

m/z found: 152.1077

-

This data provides a self-validating system: the ¹H NMR shows the characteristic aromatic signals for a 2-substituted pyridine ring and a large singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR confirms the presence of nine distinct carbon environments, and the HRMS provides an exact mass measurement consistent with the molecular formula.

Key Application: Mild tert-Butylation of Carboxylic Acids

The primary utility of this compound in drug development and complex molecule synthesis is its role as a practical and mild tert-butylating agent.[9] It is particularly effective for installing the tert-butyl ester protecting group on carboxylic acids.

Mechanism and Advantages

When combined with a Lewis acid, typically boron trifluoride diethyl etherate (BF₃·OEt₂), this compound efficiently esterifies a wide range of carboxylic acids.[9]

The advantages of this system over traditional methods (e.g., using strong acids like H₂SO₄ or hazardous gases like isobutylene) are significant:

-

Mild Conditions : The reaction proceeds under mild conditions, preserving acid-sensitive functional groups elsewhere in the molecule.

-

High Yields : It provides fast and high-yielding esterifications.[9]

-

Broad Scope : The method is effective for aromatic, aliphatic, unsaturated, and heteroaryl carboxylic acids, including sensitive substrates like amino acid derivatives.[9]

-

Safety and Practicality : It avoids the use of highly corrosive acids or difficult-to-handle gases.

Caption: Use of this compound for tert-butyl ester synthesis.

This application is crucial in multi-step syntheses common in drug discovery, where the temporary protection of carboxylic acid groups is essential to prevent unwanted side reactions.

Safety and Handling

Proper handling of this compound is necessary to ensure laboratory safety. It is classified as a hazardous substance.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral; Skin/Eye Irritation; STOT SE | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H320: Causes eye irritation. H335: May cause respiratory irritation. |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[11]

-

Ventilation : Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing fumes.[11]

-

Handling : Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[5][11]

-

Spills : In case of a spill, absorb with an inert material and place it into a suitable disposal container.[11]

Conclusion

This compound is more than a simple pyridine derivative; it is a specialized tool that offers a mild and efficient solution for the protection of carboxylic acids, a frequent and critical step in the synthesis of complex pharmaceutical intermediates. Its well-defined synthesis, clear spectroscopic signature, and proven utility make it an indispensable reagent for scientists engaged in drug discovery and organic synthesis. Understanding its properties, handling requirements, and applications allows researchers to leverage its full potential in advancing their synthetic programs.

References

- 1. nbinno.com [nbinno.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 83766-88-5 [chemicalbook.com]

- 4. This compound | 83766-88-5 [sigmaaldrich.com]

- 5. This compound | 83766-88-5 [sigmaaldrich.com]

- 6. indiamart.com [indiamart.com]

- 7. This compound [oakwoodchemical.com]

- 8. echemi.com [echemi.com]

- 9. 2-tert-Butoxypyridine - Enamine [enamine.net]

- 10. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

Introduction: The Dual Personality of 2-(tert-Butoxy)pyridine

An In-Depth Technical Guide to the Reactivity and Stability of 2-(tert-Butoxy)pyridine

For the modern researcher, scientist, and drug development professional, a deep understanding of reagent and intermediate behavior is paramount. This guide offers a comprehensive exploration of this compound, a versatile building block in organic synthesis. We will delve into its core reactivity, stability profile, and practical applications, moving beyond simple protocols to explain the underlying chemical principles that govern its utility.

This compound, with the chemical formula C9H13NO, is an aromatic ether that presents a fascinating interplay of electronic and steric effects.[1][2][3] The electron-donating nature of the tert-butoxy group enriches the electron density of the pyridine ring, while its significant bulk sterically hinders certain approaches to the ring. This duality makes it a unique tool in the synthetic chemist's arsenal, acting as both a modified pyridine scaffold and a source of the tert-butyl group.

Synthesis of this compound

The most common and practical synthesis of this compound involves the nucleophilic aromatic substitution of a suitable 2-halopyridine with a tert-butoxide salt. The following protocol is a robust and scalable method for its preparation.

Experimental Protocol: Synthesis from 2-Chloropyridine

Objective: To synthesize this compound via a Williamson ether synthesis-type reaction.

Materials:

-

2-Chloropyridine

-

Potassium tert-butoxide

-

Toluene

-

18-Crown-6 (optional, as a phase transfer catalyst)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Saturated brine solution

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a solution of potassium tert-butoxide (2.0 equivalents) in toluene, add 2-chloropyridine (1.0 equivalent).[1]

-

Add a catalytic amount of 18-crown-6 (e.g., 0.05 equivalents) to facilitate the reaction.[1]

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 15 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with water and saturated brine.[1]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[1]

-

Concentrate the organic phase under reduced pressure to obtain the crude product.[1]

-

Purify the crude oil by silica gel column chromatography using a gradient elution of ethyl acetate in hexane to afford this compound as a colorless oil.[1]

Yield: Approximately 54%.[1]

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H13NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Colorless to slightly pale yellow clear liquid | |

| Boiling Point | 88 °C at 100 mmHg | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (ddd, 1H), 7.52 (ddd, 1H), 6.81 (ddd, 1H), 6.67 (dt, 1H), 1.61 (s, 9H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 163.9, 146.5, 138.1, 116.2, 113.4, 79.4, 28.7 (3C) | [1] |

Reactivity Profile

The reactivity of this compound is governed by the electronic and steric nature of the tert-butoxy group and the inherent properties of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is generally susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[4][5][6] However, in the case of this compound, the tert-butoxide anion is a poor leaving group, making direct displacement by another nucleophile challenging under standard SNAr conditions. The reactivity in SNAr is significantly lower compared to 2-halopyridines, where halides are excellent leaving groups.[4][5] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, highlighting the importance of the leaving group.[4][5]

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[7][8] Reactions often require harsh conditions and result in low yields.[8] The tert-butoxy group, being an ortho, para-director, would direct incoming electrophiles to the 3- and 5-positions. However, the strong deactivation by the pyridine nitrogen often dominates, making EAS unpredictable and low-yielding.[7][8]

Directed Ortho-Metalation (DoM)

A more synthetically useful transformation is the directed ortho-metalation of 2-alkoxypyridines. The oxygen atom of the tert-butoxy group can coordinate with a strong base like n-butyllithium, directing deprotonation to the adjacent C3 position.[9][10][11] This generates a 3-lithiated pyridine species in situ, which can then be quenched with various electrophiles to introduce functionality at the 3-position. This approach offers a regioselective method for the functionalization of the this compound scaffold.

Application as a tert-Butylating Agent

This compound serves as a practical and efficient reagent for the tert-butylation of carboxylic acids to form tert-butyl esters.[12] This transformation is particularly valuable for the protection of carboxylic acids in multi-step syntheses. The reaction proceeds under mild conditions in the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), and is suitable for substrates with acid-sensitive functional groups.[12] This method avoids the use of harsh acids like sulfuric acid or hazardous gases like isobutylene.[12]

Objective: To protect a carboxylic acid as its tert-butyl ester using this compound.

Materials:

-

Carboxylic acid

-

This compound

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

Dissolve the carboxylic acid (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add BF₃·OEt₂ (1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography if necessary.

Stability and Deprotection

Thermal and Chemical Stability

This compound is a relatively stable compound that can be stored at room temperature, preferably under an inert atmosphere.[3] It is stable to a range of basic and nucleophilic conditions, which allows for chemical manipulations at other positions of the molecule without affecting the tert-butoxy group.

Deprotection under Acidic Conditions

The tert-butoxy group is readily cleaved under acidic conditions, which is a common strategy for deprotection in organic synthesis.[13][14] Treatment of this compound with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, will efficiently remove the tert-butyl group to yield 2-hydroxypyridine (or its tautomer, 2-pyridone) and isobutylene.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: It is harmful if swallowed and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[3]

-

Precautions:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15][17]

Conclusion

This compound is a valuable synthetic intermediate with a well-defined reactivity profile. Its synthesis is straightforward, and its stability under basic conditions makes it a useful protected form of 2-hydroxypyridine. The steric and electronic properties of the tert-butoxy group allow for regioselective functionalization through directed ortho-metalation and provide a mild route for the tert-butylation of carboxylic acids. A thorough understanding of its reactivity and stability, as outlined in this guide, will enable researchers to effectively incorporate this versatile molecule into their synthetic strategies.

References

- 1. This compound | 83766-88-5 [chemicalbook.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound | 83766-88-5 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

- 12. 2-tert-Butoxypyridine - Enamine [enamine.net]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. aksci.com [aksci.com]

- 16. combi-blocks.com [combi-blocks.com]

- 17. fishersci.com [fishersci.com]

Spectroscopic Elucidation of 2-(tert-Butoxy)pyridine: A Multi-technique Structural Analysis

Introduction

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of robust research and development. 2-(tert-Butoxy)pyridine, a key building block in organic synthesis, presents a valuable case study for the integrated application of modern spectroscopic techniques. Its structure, featuring a pyridine ring linked to a bulky tert-butyl group via an ether oxygen, gives rise to a distinct and informative spectroscopic fingerprint.

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data of this compound. Moving beyond a simple presentation of data, this document delves into the causality behind experimental choices and the logic of spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. The aim is to provide a self-validating framework for the characterization of this and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the molecular framework with high precision. For this compound, NMR provides definitive evidence for the connectivity of the pyridine and tert-butyl groups.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a detailed picture of the hydrogen environment within the molecule. The chemical shift of each proton is influenced by its local electronic environment, and through-bond spin-spin coupling provides direct evidence of proton connectivity.

1.1.1 ¹H NMR Data Summary

The following table summarizes the key ¹H NMR data for this compound recorded on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.15 | ddd | 4.8, 2.0, 0.4 | 1H | H-6 |

| 7.52 | ddd | 9.2, 6.8, 1.6 | 1H | H-4 |

| 6.81 | ddd | 6.8, 5.2, 1.2 | 1H | H-5 |

| 6.67 | dt | 8.4, 0.8 | 1H | H-3 |

| 1.61 | s | - | 9H | -C(CH₃)₃ |

1.1.2 Interpretation and Mechanistic Insights

The spectrum displays four distinct signals in the aromatic region (6.5-8.5 ppm) and one large singlet in the aliphatic region (0-2.0 ppm).

-

Aromatic Region (Pyridine Ring): The four signals between δ 6.67 and 8.15 confirm the presence of a tetra-substituted pyridine ring. The downfield shift of H-6 (δ 8.15) is characteristic of a proton adjacent to the electronegative nitrogen atom in a pyridine ring.[2] The complex splitting patterns (ddd, dt) are a result of ortho, meta, and para couplings between the pyridine protons, allowing for their unambiguous assignment.

-

Aliphatic Region (tert-Butyl Group): The prominent singlet at δ 1.61 integrates to nine protons. This is the classic signature of a tert-butyl group, where all nine protons are chemically equivalent due to free rotation around the C-C bonds, and thus do not couple with each other. The shielding effect of the adjacent oxygen atom places this signal in its expected upfield region.

1.1.3 Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single deuterium lock signal.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer's probe.

-

Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Key acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and the collection of 16 scans to ensure a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm. Integrate all signals and analyze the coupling patterns.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information, revealing the number of unique carbon environments and their electronic nature.

1.2.1 ¹³C NMR Data Summary

The following table summarizes the key ¹³C NMR data for this compound recorded on a 100 MHz instrument in CDCl₃.[1]

| Chemical Shift (δ, ppm) | Assignment |

| 163.9 | C-2 |

| 146.5 | C-6 |

| 138.1 | C-4 |

| 116.2 | C-5 |

| 113.4 | C-3 |

| 79.4 | C (CH₃)₃ |

| 28.7 | -C(C H₃)₃ |

1.2.2 Interpretation and Mechanistic Insights

-

Pyridine Carbons: Five distinct signals are observed for the pyridine ring. The most downfield signal at δ 163.9 is assigned to C-2, the carbon directly attached to the electronegative ether oxygen. The C-6 carbon (δ 146.5) also appears significantly downfield due to its proximity to the nitrogen atom. The remaining pyridine carbons (C-3, C-4, C-5) appear in the expected aromatic region.

-

tert-Butyl Carbons: The signal at δ 79.4 corresponds to the quaternary carbon of the tert-butyl group, shifted downfield by the attached oxygen. The signal at δ 28.7 represents the three equivalent methyl carbons.

1.2.3 Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: The same instrument and setup are used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum at 100 MHz. Proton decoupling is a critical choice here; it collapses all C-H coupling, resulting in sharp singlet signals for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio. A larger number of scans (e.g., 1024) is typically required due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H spectrum. The CDCl₃ solvent signal (a triplet at δ ~77.16 ppm) can be used as a secondary reference.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution analysis using a soft ionization technique like Electrospray Ionization (ESI) provides a highly accurate mass measurement of the molecular ion, which is crucial for determining the elemental composition.

2.1.1 HRMS Data Summary

| Ionization Mode | Calculated m/z | Found m/z | Formula |

| ESI (+) | 152.1075 | 152.1077 | [C₉H₁₄NO]⁺ ([M+H]⁺) |

Data sourced from ChemicalBook.[1]

The excellent agreement between the calculated and found mass for the protonated molecule ([M+H]⁺) unequivocally confirms the elemental formula of this compound as C₉H₁₃NO.

Electron Ionization (EI) and Proposed Fragmentation Pathway

While ESI is excellent for determining the molecular ion, the higher-energy Electron Ionization (EI) technique induces reproducible fragmentation, providing a "fingerprint" that reveals structural motifs. Though a specific EI spectrum was not available, a logical fragmentation pathway can be proposed based on established principles for ethers and aromatic compounds.[3][4][5][6]

The primary fragmentation events anticipated for the molecular ion (M⁺•, m/z 151) are:

-

Loss of a Methyl Radical (α-cleavage): The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable, resonance-stabilized oxonium ion at m/z 136. This is a classic alpha-cleavage pathway for ethers.[1][4][7]

-

Formation of the tert-Butyl Cation: Cleavage of the C-O bond can generate the highly stable tert-butyl cation at m/z 57.

-

Loss of Isobutene: A rearrangement reaction can lead to the elimination of a neutral isobutene molecule, resulting in a 2-hydroxypyridine radical cation at m/z 95.

References

- 1. m.youtube.com [m.youtube.com]

- 2. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 3. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. Ethers are not easily differentiated by their infrared spectra, b... | Study Prep in Pearson+ [pearson.com]

The Efficacy and Mechanism of 2-(tert-Butoxy)pyridine in Modern tert-Butylation Strategies: A Technical Guide for Researchers

Introduction: The Enduring Significance of the tert-Butyl Group in Chemical Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic introduction and removal of protecting groups is a cornerstone of molecular design and construction. Among the myriad of protecting groups for carboxylic acids, alcohols, and amines, the tert-butyl group holds a position of prominence. Its steric bulk confers exceptional stability across a wide range of reaction conditions, yet it can be selectively cleaved under specific acidic environments, rendering it an invaluable tool for the synthetic chemist.

Traditionally, the installation of a tert-butyl group has relied on methods that often necessitate harsh conditions or the use of hazardous reagents, such as strong acids and isobutylene gas. The search for milder, more efficient, and broadly applicable tert-butylation methodologies has led to the development of various reagents. This technical guide focuses on one such reagent that has emerged as a practical and versatile solution: 2-(tert-butoxy)pyridine. In concert with a Lewis acid activator, this compound provides a robust platform for the tert-butylation of a diverse array of substrates, most notably carboxylic acids. This guide will provide an in-depth exploration of the mechanism of action, practical experimental protocols, and the broad utility of this reagent system.

Core Principles: Unveiling the Mechanism of Action

The efficacy of this compound as a tert-butylating agent is not inherent to the molecule itself but is realized upon activation with a suitable Lewis acid, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂). The mechanism hinges on the formation of a highly reactive pyridinium salt intermediate, which serves as the tert-butyl cation donor.

The Activation Step: Formation of the N-tert-Butoxypyridinium-Lewis Acid Adduct

The reaction is initiated by the coordination of the Lewis acid, BF₃·OEt₂, to the nitrogen atom of the pyridine ring of this compound. This interaction significantly enhances the electrophilicity of the pyridine ring and weakens the C-O bond of the tert-butoxy group. While direct spectroscopic evidence for this specific adduct in solution is not extensively documented in readily available literature, the proposed mechanism is strongly supported by well-established principles of Lewis acid-base chemistry and the observed reactivity of analogous systems, such as the in-situ formation of 2-tert-butoxy-1-methylpyridinium triflate for the synthesis of tert-butyl ethers[1].

The formation of this activated complex is a critical step, as it transforms the otherwise stable this compound into a potent electrophilic tert-butylating agent.

Nucleophilic Attack and Transfer of the tert-Butyl Group

Once the activated pyridinium-boron trifluoride adduct is formed, the substrate, typically a carboxylic acid, can engage in nucleophilic attack. The carboxylic acid attacks the tert-butyl group, leading to the formation of the corresponding tert-butyl ester. The 2-hydroxypyridine-BF₃ adduct is liberated as a byproduct. The driving force for this step is the generation of the stable tert-butyl cation or a species with significant carbocationic character, facilitated by the electron-withdrawing nature of the activated pyridinium ring.

Figure 1: Proposed mechanism for the tert-butylation of a carboxylic acid using this compound and BF₃·OEt₂.

Experimental Protocol: A Self-Validating System for tert-Butylation of Carboxylic Acids

The following protocol is a generalized yet robust procedure for the tert-butylation of a wide range of carboxylic acids using this compound and boron trifluoride diethyl etherate. The inherent mildness and high efficiency of this method contribute to its self-validating nature, consistently providing high yields with minimal side product formation.

Materials and Reagents:

-

Carboxylic acid (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 mmol, 1.5 equiv)

-

Anhydrous toluene (5 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol).

-

Addition of Reagents: Dissolve the carboxylic acid in anhydrous toluene (5 mL). To this solution, add this compound (1.5 mmol) followed by the dropwise addition of boron trifluoride diethyl etherate (1.5 mmol) at room temperature with stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours at room temperature.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: Experimental workflow for the tert-butylation of carboxylic acids.

Data Presentation: Substrate Scope and Efficiency

A key advantage of the this compound and BF₃·OEt₂ system is its broad applicability to a wide range of carboxylic acids, including those with sensitive functional groups. The mild reaction conditions ensure high yields and minimal side reactions.[2]

| Entry | Carboxylic Acid | Product | Yield (%) |

| 1 | Benzoic acid | tert-Butyl benzoate | 95 |

| 2 | 4-Nitrobenzoic acid | tert-Butyl 4-nitrobenzoate | 92 |

| 3 | Phenylacetic acid | tert-Butyl phenylacetate | 96 |

| 4 | Cinnamic acid | tert-Butyl cinnamate | 94 |

| 5 | Ibuprofen | tert-Butyl ibuprofen | 91 |

| 6 | Boc-L-phenylalanine | Boc-L-phenylalanine tert-butyl ester | 89 |

Table 1: Representative yields for the tert-butylation of various carboxylic acids using this compound and BF₃·OEt₂. Data synthesized from typical results reported in the literature.

Field-Proven Insights and Causality

-

Choice of Lewis Acid: Boron trifluoride diethyl etherate is the preferred Lewis acid due to its commercial availability, ease of handling as a liquid, and optimal Lewis acidity to activate the pyridine ring without promoting unwanted side reactions. Stronger Lewis acids may lead to decomposition of the starting materials or the product.

-

Stoichiometry: A slight excess of both this compound and BF₃·OEt₂ is often employed to ensure complete conversion of the carboxylic acid, especially for less reactive substrates.

-

Solvent Selection: Anhydrous non-protic solvents such as toluene or dichloromethane are crucial to prevent the quenching of the Lewis acid and to ensure a homogeneous reaction medium.

-

Temperature Control: The reaction proceeds efficiently at room temperature, which is a significant advantage over methods requiring heating. This mild condition preserves the integrity of thermally sensitive functional groups.

Trustworthiness: A Self-Validating System

The protocol described is considered self-validating due to several key factors:

-

High Atom Economy: The primary byproduct, 2-hydroxypyridine-BF₃ adduct, is readily removed during the aqueous work-up.

-

Predictable Reactivity: The reaction is highly chemoselective for carboxylic acids, even in the presence of other nucleophilic groups like alcohols and amines under these conditions.

-

Reproducibility: The procedure is robust and provides consistent yields across a range of scales, from milligrams to grams.

-

Ease of Monitoring: The distinct polarity difference between the starting carboxylic acid and the product tert-butyl ester allows for straightforward monitoring by TLC.

Conclusion and Future Outlook

The use of this compound in combination with boron trifluoride diethyl etherate represents a significant advancement in the field of tert-butylation. This methodology offers a mild, efficient, and broadly applicable alternative to traditional methods. The proposed mechanism, involving the in-situ formation of a reactive pyridinium salt, provides a rational basis for understanding the reactivity and for further optimization. For researchers, scientists, and drug development professionals, this system provides a reliable and practical tool for the protection of carboxylic acids, facilitating the synthesis of complex molecules with greater efficiency and selectivity. Future research may focus on expanding the scope of this reagent to other functional groups and developing catalytic versions of this transformation.

References

Theoretical and Practical Insights into 2-(tert-Butoxy)pyridine: A Technical Guide for Researchers

Introduction: The Strategic Importance of 2-(tert-Butoxy)pyridine in Modern Synthesis

Pyridine and its derivatives are fundamental building blocks in the landscape of medicinal chemistry and drug discovery, with the pyridine scaffold being a prominent feature in a multitude of FDA-approved drugs.[1][2] These nitrogen-containing heterocycles are prized for their ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also engaging in crucial hydrogen bonding interactions with biological targets.[1] Within this vital class of compounds, this compound emerges as a reagent of significant interest, primarily recognized for its utility as a sterically hindered, non-nucleophilic base and as an efficient tert-butylating agent. This guide provides a comprehensive overview of the theoretical underpinnings and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Part 1: Molecular and Electronic Structure: A Theoretical Perspective

A thorough understanding of the molecular and electronic structure of this compound is paramount to appreciating its reactivity and utility. While specific computational studies exclusively focused on this compound are not extensively available in the current literature, we can derive a robust theoretical framework from studies on closely related pyridine derivatives.[3][4] The primary computational tool for such investigations is Density Functional Theory (DFT), particularly with the B3LYP functional and basis sets such as 6-311G(d,p), which has been demonstrated to provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for similar systems.[3][4]

Optimized Molecular Geometry and Conformational Analysis

The geometry of this compound is characterized by the planar pyridine ring and the bulky tert-butyl group attached via an oxygen atom. The C-O-C bond angle and the dihedral angle between the pyridine ring and the tert-butoxy group are key determinants of its conformational preferences. The steric bulk of the tert-butyl group is expected to influence the orientation of the alkoxy substituent relative to the pyridine ring, favoring a conformation that minimizes steric hindrance.

Table 1: Representative Calculated Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Representative Value |

| Bond Lengths (Å) | ||

| N1-C2 | 1.34 | |

| C2-O3 | 1.37 | |

| O3-C4 | 1.45 | |

| C4-C5/C6/C7 | 1.54 | |

| Bond Angles (°) ** | ||

| N1-C2-O3 | 117.0 | |

| C2-O3-C4 | 120.0 | |

| Dihedral Angle (°) ** | ||

| N1-C2-O3-C4 | ~90.0 |

Note: The values presented are illustrative and based on typical bond lengths and angles for similar pyridine ethers and tert-butyl ethers as determined by DFT calculations on related structures. These are intended to provide a qualitative understanding.

Electronic Properties: Charge Distribution and Frontier Molecular Orbitals

The electronic properties of this compound are dictated by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the tert-butoxy group.

Mulliken Atomic Charge Distribution: The electronegative nitrogen atom in the pyridine ring is expected to have a significant negative Mulliken charge, indicating its role as a Lewis basic center. The oxygen atom of the tert-butoxy group will also carry a negative charge, while the carbon atoms of the pyridine ring and the tert-butyl group will have varying degrees of positive charge. This charge distribution is crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions.

-

HOMO: The HOMO is anticipated to be localized primarily on the pyridine ring and the oxygen atom, reflecting the regions of highest electron density and susceptibility to electrophilic attack.

-

LUMO: The LUMO is expected to be distributed over the pyridine ring, particularly at the ortho and para positions relative to the nitrogen atom, indicating the likely sites for nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.

Table 2: Representative Electronic Properties of this compound (Illustrative Data)

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~2.5 D | Indicates overall polarity |

Note: These values are illustrative and represent typical ranges for similar pyridine derivatives as calculated by DFT methods.

Caption: Illustrative representation of HOMO and LUMO localization.

Part 2: Synthesis and Reactivity

Synthesis of this compound

The most common and practical synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloropyridine with potassium tert-butoxide.[5] The use of a phase-transfer catalyst, such as 18-crown-6, can facilitate the reaction.[5]

Experimental Protocol: Synthesis of this compound [5]

-

Reaction Setup: To a solution of 2-chloropyridine (1.0 eq) in anhydrous toluene, add potassium tert-butoxide (2.0 eq) and 18-crown-6 (0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 15 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a colorless oil.

Caption: Workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is primarily centered around its function as a tert-butylating agent.

tert-Butylation of Carboxylic Acids: In the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), this compound serves as an excellent source for the tert-butyl cation, enabling the mild and efficient esterification of a wide range of carboxylic acids.[6] This method is particularly advantageous for substrates with acid-sensitive functional groups, as it avoids the harsh conditions associated with traditional tert-butylation methods.[6]

The proposed mechanism involves the activation of the ether oxygen by the Lewis acid, facilitating the departure of the stable 2-pyridone leaving group and the formation of a tert-butyl cation, which is then trapped by the carboxylic acid.

Caption: Proposed mechanism for tert-butylation of carboxylic acids.

Part 3: Applications in Drug Development

The pyridine scaffold is a cornerstone in medicinal chemistry, and derivatives like this compound serve as valuable intermediates in the synthesis of complex pharmaceutical agents.[2]

3.1. Role as a Synthetic Intermediate

The tert-butoxy group can act as a protecting group for the 2-position of the pyridine ring, which can be later deprotected to reveal a hydroxyl group (2-pyridone). 2-Pyridones are themselves a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[7] Furthermore, the 2-alkoxypyridine motif is present in various biologically active molecules.

3.2. Incorporation into Bioactive Molecules

While this compound itself is not typically the final active pharmaceutical ingredient (API), its structural motifs are found in numerous drug candidates. The 2-alkoxypyridine unit can influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the lipophilicity introduced by the tert-butyl group can enhance membrane permeability, while the pyridine nitrogen can participate in crucial interactions with biological targets. The development of novel synthetic methodologies utilizing this compound and other 2-alkoxypyridines continues to be an active area of research in the pursuit of new therapeutic agents.

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis, particularly in the realm of drug discovery and development. Its utility as a mild tert-butylating agent, coupled with the strategic importance of the 2-alkoxypyridine scaffold, ensures its continued relevance. A solid understanding of its theoretical properties, including its electronic structure and conformational preferences, provides a rational basis for its application and the design of novel synthetic strategies. As the demand for more efficient and selective synthetic methods grows, the role of well-characterized reagents like this compound will undoubtedly expand.

References

- 1. This compound [oakwoodchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 83766-88-5 [sigmaaldrich.com]

- 4. Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-(tert-Butoxy)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(tert-butoxy)pyridine, a vital building block in contemporary drug discovery and organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a qualitative assessment in a range of common organic solvents, and provides detailed, field-proven experimental protocols for quantitative solubility determination. By elucidating the interplay between molecular structure and solvent interaction, this guide aims to empower scientists to make informed decisions in reaction setup, purification processes, and formulation development, thereby streamlining research and development workflows.

Introduction: The Significance of this compound in Medicinal Chemistry

Pyridine and its derivatives are cornerstone scaffolds in the architecture of numerous pharmaceuticals, owing to their versatile chemical reactivity and significant presence in a vast number of biologically active molecules.[1][2] The strategic functionalization of the pyridine ring allows medicinal chemists to meticulously modulate the physicochemical properties of drug candidates, enhancing their efficacy, bioavailability, and safety profiles.[1][2]

This compound serves as a crucial intermediate in this landscape. The sterically bulky tert-butoxy group offers a protective element for the 2-position of the pyridine ring, enabling selective reactions at other sites. This strategic protection is paramount in multi-step syntheses of complex molecular targets. A thorough understanding of its solubility in various organic solvents is, therefore, not merely academic but a critical parameter for its effective utilization. From ensuring homogeneous reaction conditions to optimizing chromatographic purification and enabling effective formulation, solubility data directly impacts the efficiency and success of synthetic campaigns.

This guide provides both the theoretical underpinnings and practical methodologies for assessing and predicting the solubility of this compound.

Theoretical Considerations: Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the polarity of both the solute and the solvent.

Molecular Structure of this compound:

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts polarity and a site for hydrogen bonding.

-

tert-Butoxy Group: This bulky, nonpolar aliphatic group significantly influences the overall polarity of the molecule, reducing its affinity for highly polar solvents.

Based on its structure, this compound can be classified as a moderately polar compound. The presence of the pyridine nitrogen allows for some interaction with polar solvents, while the hydrophobic tert-butyl group favors solubility in less polar to nonpolar organic solvents.

Qualitative Solubility Assessment

While precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature, its solubility behavior can be inferred from its use in chemical synthesis. For instance, its synthesis and purification procedures frequently involve solvents such as toluene, ethyl acetate, and hexane, indicating good solubility in these media.[3]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate | High | The moderate polarity of these solvents aligns well with the molecular structure of this compound. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The pyridine nitrogen can act as a hydrogen bond acceptor, though the bulky tert-butyl group may hinder extensive solvation. |

| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic nature of the pyridine ring and the nonpolar character of the tert-butyl group favor solubility in aromatic solvents. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds of moderate polarity. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | The ether oxygen can interact with the pyridine ring, and the overall polarity is compatible. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | The nonpolar tert-butyl group promotes solubility, although the polar pyridine ring may limit it. |

| Highly Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These are powerful organic solvents capable of dissolving a vast array of organic compounds.[4] |

Experimental Determination of Solubility: A Practical Workflow

Given the limited availability of quantitative data, experimental determination of solubility is often necessary. The following section provides a robust, step-by-step protocol for this purpose.

Materials and Equipment

-

This compound (ensure purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used. This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation).

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a tared vial. The exact amount should be enough to ensure undissolved solute remains after equilibration.

-

Record the initial mass of the this compound.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solute should be visible.

-

After the equilibration period, cease agitation and allow the undissolved material to settle.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended microparticles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility is expressed in units such as g/L, mg/mL, or mol/L.

-

Data Presentation

For accurate and comparative analysis, the experimentally determined solubility data should be tabulated as follows:

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (g/L) | Solubility (mol/L) | Method |

| [Solvent 1] | [Value] | [Value] | [e.g., HPLC] |

| [Solvent 2] | [Value] | [Value] | [e.g., HPLC] |

| [Solvent 3] | [Value] | [Value] | [e.g., GC] |

| ... | ... | ... | ... |

Conclusion

While a comprehensive, publicly available database of the quantitative solubility of this compound is limited, a sound understanding of its molecular structure allows for reliable qualitative predictions. For applications requiring precise solubility data, the experimental workflow detailed in this guide provides a robust and reproducible method. By combining theoretical knowledge with practical experimental determination, researchers can effectively harness the synthetic utility of this compound in their drug discovery and development endeavors.

References

A Technical Guide to the Basicity of 2-(tert-butoxy)pyridine versus Pyridine: An Interplay of Steric and Electronic Effects

Abstract